(4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a thiazolyl group, and a pyrazolone core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazone derivative, followed by cyclization to form the pyrazolone ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, general principles of organic synthesis and scale-up techniques can be applied. These may include optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH being critical.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenethyl alcohol: Shares the bromophenyl group but differs in overall structure and properties.
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine atom, highlighting the diversity of halogenated compounds.
Uniqueness
(4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16BrN5OS |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16BrN5OS/c1-12-3-5-14(6-4-12)17-11-28-20(22-17)26-19(27)18(13(2)25-26)24-23-16-9-7-15(21)8-10-16/h3-11,25H,1-2H3 |
InChI Key |
MCHLTADCTKOHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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